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Compound of Interest

Compound Name: Tris(dimethylamino)antimony

Cat. No.: B3152151

Introduction

Tris(dimethylamino)antimony (TDMASD), with the chemical formula Sb[N(CHs)z]s, is an
organometallic precursor utilized in the epitaxial growth of 11I-V compound semiconductors.[1] It
serves as a volatile and lower-temperature alternative to traditional antimony sources like
trimethylantimony (TMSb) in Metal-Organic Chemical Vapor Deposition (MOCVD) and other
vapor phase epitaxy techniques.[2][3] The absence of direct antimony-carbon bonds in
TDMASD is advantageous for reducing carbon incorporation into the grown epitaxial layers.[2]
[4] This characteristic, combined with its lower pyrolysis temperature, makes it a suitable
candidate for the growth of high-quality antimonide-based materials such as Gallium
Antimonide (GaSb), Indium Antimonide (InSb), and their alloys like Indium Arsenide Antimonide
(InAsSD).[2][5][6] These materials are critical for applications in infrared detectors, high-speed
electronics, and long-wavelength devices.[2][6]

Chemical and Physical Properties of TDMASb

A thorough understanding of the physical and chemical properties of TDMASD is crucial for its
effective use in semiconductor manufacturing.
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Property Value

Chemical Formula CeH18N3Sb

Molecular Weight 253.99 g/mol [7]

CAS Number 7289-92-1[7]

Physical State Liquid

Density 1.325 g/mL at 25 °C[1][8]
Boiling Point 32-34 °C at 0.45 mmHg[8]
Vapor Pressure 1.04 Torr at 30 °C[9]

Advantages of Using TDMASb

o Lower Decomposition Temperature: TDMASD pyrolyzes at lower temperatures compared to
conventional precursors like TMSb, which begins to decompose at 400 °C and is fully
decomposed at 600 °C.[2] This allows for lower growth temperatures, which can be
beneficial for reducing intrinsic defects in materials like InSb.[2]

e Reduced Carbon Contamination: The lack of direct Sb-C bonds in the TDMASb molecule
helps in minimizing the incorporation of carbon impurities into the epitaxial film.[2][4]

» High Volatility: TDMASb exhibits sufficient volatility for use in MOCVD systems, enabling
efficient transport of the precursor to the substrate.[4]

Experimental Protocols

The following protocols are generalized methodologies for the growth of GaSb and InSb using
TDMASD in a low-pressure MOCVD reactor. These should be adapted and optimized for
specific reactor geometries and desired material properties.

Protocol 1: MOCVD Growth of GaSb on GaAs Substrates

This protocol is based on the work describing the growth of nominally un-doped GaSb layers
on GaAs substrates.[5]
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1. Substrate Preparation:

¢ Begin with epi-ready (100)-oriented GaAs substrates.

o Degrease the substrates in organic solvents (e.g., trichloroethylene, acetone, methanol).
e Perform an etch to remove the native oxide (e.g., using a sulfuric acid solution).

¢ Rinse with deionized water and dry with high-purity nitrogen.

2. MOCVD Reactor Setup and Pre-growth Bake:

o Load the prepared substrate into a vertical-type low-pressure MOCVD reactor.[5]

» Purge the reactor with high-purity hydrogen (Hz) carrier gas.

e Heat the substrate to a temperature of approximately 600-650 °C under H: flow to desorb
any remaining surface contaminants.

3. Epitaxial Growth:

o Cool the substrate to the desired growth temperature, typically in the range of 475 - 580 °C.
[5]

o Set the reactor pressure to approximately 50 Torr.[5]

« Introduce the precursors into the reactor:

e Group Il Precursor: Trimethylgallium (TMGa).[5]

e Group V Precursor: Tris(dimethylamino)antimony (TDMASD).[5]

e Maintain the TMGa bubbler at a constant temperature to ensure a stable molar flow rate.

o Control the molar flow rates of TMGa and TDMASD to achieve a V/III ratio between 0.4 and
2.0.[5] The optimal V/III ratio is dependent on the growth temperature.[5]

» Continue the growth for the desired thickness. The growth efficiency is approximately 1 x 10*
pm/mole.[5]

4. Post-growth Cool-down:

o After the growth is complete, switch off the precursor flows and cool the substrate to room
temperature under a continuous Hz flow.
e Unload the sample from the reactor.

Quantitative Data for GaSb Growth
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Parameter Value

Substrate GaAs (100)[5]

Growth Temperature 475 - 580 °C[5]

Reactor Pressure ~50 Torr[5]

Group 11l Precursor Trimethylgallium (TMGa)[5]

Group V Precursor Tris(dimethylamino)antimony (TDMASD)[5]
V/III Ratio 0.4 - 2.0[5]

Resulting Film Type p-type[5]

Protocol 2: MOCVD Growth of InSb on InSb Substrates

This protocol is derived from studies on the epitaxial growth of InSb layers on p~-InSb
substrates.[2][10]

1. Substrate Preparation:

e Use p~-type InSb substrates.
o Clean the substrates using a suitable solvent and etching procedure to remove surface
contaminants and the native oxide layer.

2. MOCVD Reactor Setup:

o Load the cleaned InSb substrate into the MOCVD reactor.
e Purge the reactor with Hz carrier gas.

3. Epitaxial Growth:

o Heat the substrate to the growth temperature, which can range from 285 to 500 °C.[2][10]

o Set the reactor pressure, with investigations ranging from 76 to 660 Torr. A pressure of 200
Torr has been shown to produce better surface morphologies.[2]

« Introduce the precursors:

e Group Il Precursor: Trimethylindium (TMIn).[2][10]

e Group V Precursor: Tris(dimethylamino)antimony (TDMASD).[2][10]
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Maintain the TMIn and TDMASD bubblers at 20 °C.[2] The molar flow rates can be calculated
using the vapor pressure formula: logio P(Torr) = 6.2309 - 1734/T(K).[2]

Adjust the precursor flow rates to achieve a V/lll ratio between 0.63 and 8.6.[2][10] The
optimal V/III ratio for good surface morphology is lower at lower growth temperatures,
indicating that TDMASD has a lower pyrolysis temperature than TMIn.[2]

The growth rate can be varied from 0.06 to 0.67 um/h and is proportional to the TMIn flow at
all temperatures.[2][10] For temperatures < 425 °C, the growth rate is also proportional to the
temperature.[2][10]

. Post-growth Cool-down:

Terminate the precursor flows and cool the substrate to room temperature under an Hz
atmosphere.
Remove the sample from the reactor.

Quantitative Data for InSb Growth

Parameter Value
Substrate p~-InSb[2][10]
Growth Temperature 285 - 500 °C[2][10]

76 - 660 Torr (200 Torr recommended for better

surface morphology)[2]

Reactor Pressure

Group 1l Precursor Trimethylindium (TMIn)[2][10]

Group V Precursor Tris(dimethylamino)antimony (TDMASD)[2][10]

V/Ill Ratio 0.63 - 8.6[2][10]

Growth Rate 0.06 - 0.67 um/h[2][10]

Resulting Film Type n-type at < 400 °C, p-type at > 400 °C[2][10]
Visualizations

Experimental Workflow for MOCVD Growth
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Caption: MOCVD experimental workflow for 111-V semiconductor growth.
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Caption: Interdependencies of MOCVD growth parameters and material properties.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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